![molecular formula C12H15ClFNO B7988389 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride CAS No. 644968-05-8](/img/structure/B7988389.png)
5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Overview
Description
5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15ClFNO and a molecular weight of 243.71 g/mol . This compound is characterized by its unique spiro structure, which includes a benzofuran ring fused to a piperidine ring. The presence of a fluorine atom at the 5-position of the benzofuran ring adds to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Spirocyclization: The spiro linkage between the benzofuran and piperidine rings is formed through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with a spirocyclic structure, such as 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride, may exhibit antidepressant properties. Studies suggest that the modulation of serotonin and norepinephrine levels in the brain can be influenced by such compounds, making them candidates for further development as antidepressants .
Antipsychotic Potential
The compound's unique molecular configuration allows for interaction with various neurotransmitter systems. Preliminary studies have shown its potential as an antipsychotic agent, particularly through its action on dopamine receptors. This makes it a subject of interest for research into new treatments for schizophrenia and other psychotic disorders .
Biological Assays
This compound is utilized in biological assays to evaluate its pharmacological effects on various cell lines. Its efficacy in modulating cellular responses is being studied to understand its mechanisms of action better and to identify potential therapeutic targets .
Structure-Activity Relationship (SAR) Studies
The compound serves as a vital building block in SAR studies aimed at optimizing the efficacy and selectivity of related compounds. By modifying the spirocyclic structure, researchers can explore how changes affect biological activity, which is crucial for drug design .
Case Study: Antidepressant Efficacy
In a study published in a peer-reviewed journal, researchers tested the antidepressant effects of this compound on animal models exhibiting depressive behaviors. Results indicated significant improvements in mood-related behaviors compared to control groups, suggesting its potential utility as a novel antidepressant .
Case Study: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of this compound revealed its ability to modulate dopamine receptor activity effectively. This research paves the way for further investigations into its use as an antipsychotic medication, highlighting its importance in treating psychotic disorders .
Mechanism of Action
The mechanism of action of 5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2H-spiro[benzofuran-2,4’-piperidine] hydrochloride
- 5-Fluoro-3H-spiro[benzofuran-2,4’-pyrrolidine] hydrochloride
- 5-Fluoro-3H-spiro[benzofuran-2,4’-morpholine] hydrochloride
Uniqueness
5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is unique due to its specific spiro structure and the presence of a fluorine atom at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Structure:
- Molecular Formula: CHClFNO
- Molecular Weight: 243.70 g/mol
- CAS Number: 644968-05-8
The compound features a unique spiro structure that contributes to its biological activity. The presence of a fluorine atom and a piperidine ring are critical for its interaction with biological targets.
1. Anticancer Properties
Recent studies have indicated that derivatives of spiro compounds, including this compound, exhibit promising anticancer activity. For instance, compounds with similar structures have shown the ability to induce apoptosis in cancer cell lines such as MCF and U87 glioblastoma cells.
Research Findings:
- IC values for related compounds have been reported, indicating effective cytotoxicity:
The mechanism by which 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] exerts its effects may involve:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Induction of Apoptosis: Flow cytometry studies suggest that these compounds can accelerate apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies have documented the biological activities of spiro compounds:
-
Case Study on Apoptosis Induction:
- A study demonstrated that treatment with a spiro compound led to increased levels of pro-apoptotic proteins in MCF cells, suggesting a direct role in apoptosis induction.
- Animal Model Studies:
Comparative Analysis
The following table summarizes the biological activities and IC values of various spiro compounds related to 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]:
Compound Name | Cell Line | IC (μM) | Mechanism of Action |
---|---|---|---|
5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] | MCF | 25.72 ± 3.95 | Apoptosis induction |
Doxorubicin | MCF | 0.0316 | DNA intercalation |
Spiro derivative A | U87 glioblastoma | 45.2 ± 13.0 | Enzyme inhibition |
Spiro derivative B | PC-3 prostate cancer | 12.19 ± 0.25 | Androgen receptor inhibition |
Properties
IUPAC Name |
5-fluorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDWHRZVIVRNIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644968-05-8 | |
Record name | Spiro[benzofuran-2(3H),4′-piperidine], 5-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644968-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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